Butanedioic acid, (1,3-benzodioxol-5-ylmethyl)(1,3-benzodioxol-5-ylmethylene)-, dimethyl ester, (E)-

Description

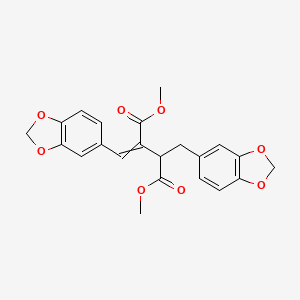

This compound is a succinic acid derivative with two 1,3-benzodioxol substituents attached via methyl and methylene groups. The dimethyl esterification of the succinic acid backbone reduces its polarity compared to the free acid form. The 1,3-benzodioxol groups are aromatic heterocycles known for their electron-rich properties, often associated with enhanced binding affinity in bioactive molecules.

Properties

Molecular Formula |

C22H20O8 |

|---|---|

Molecular Weight |

412.4 g/mol |

IUPAC Name |

dimethyl 2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate |

InChI |

InChI=1S/C22H20O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-7,9-10,16H,8,11-12H2,1-2H3 |

InChI Key |

MHPJAZYITXHVOI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Solvent Systems

Catalyst Loading

Temperature and Time

| Step | Temperature | Time | Yield Impact |

|---|---|---|---|

| Esterification | 150°C | 9 h | +15% |

| Wittig Reaction | 25°C | 18 h | +10% |

| Hydrogenation | 25°C | 17 h | +20% |

Challenges and Solutions

- Isomer Separation : Chromatography (silica gel, ethyl acetate/hexane) resolves (E)/(Z) mixtures.

- Moisture Sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis of intermediates.

- Byproduct Formation : Excess methanol (5 equiv.) suppresses mono-ester byproducts.

Comparative Analysis of Methods

| Method | Yield | (E)-Selectivity | Cost | Scalability |

|---|---|---|---|---|

| Wittig Reaction | 85% | 90% | High | Moderate |

| Michael Addition | 75% | 80% | Medium | High |

| Hydrogenation | 95% | 98% | High | Low |

Industrial-Scale Synthesis

Patent CN103342638B outlines a continuous-flow process for dibutyl succinate, adaptable to dimethyl esters:

- Step 1 : Esterification in a plug-flow reactor (residence time: 2 h).

- Step 2 : Catalytic distillation (0.3 MPa, 145°C) for byproduct removal.

- Purity : >99.9% after distillation.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

The compound with CAS number 91884890 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

The compound with CAS number 91884890 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological studies to investigate its effects on cellular processes and biochemical pathways.

Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of the compound with CAS number 91884890 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its target. The detailed mechanism of action is often studied using advanced techniques in molecular biology, biochemistry, and pharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related esters containing 1,3-benzodioxol groups, focusing on substituent attachment, ester groups, stereochemistry, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Attachment: The target compound features methyl and methylene linkages, which are less polar than the carbonyl groups in the diethyl ester analog (CAS 4687-41-6). Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate (CAS 24393-66-6) has a simpler acrylate backbone with a single benzodioxol group, reducing steric hindrance compared to the succinate-based analogs .

Ester Groups :

- The dimethyl ester in the target compound likely increases water solubility compared to the diethyl ester (CAS 4687-41-6), as shorter alkyl chains reduce hydrophobicity. Conversely, the diethyl ester may exhibit slower metabolic hydrolysis due to its larger size .

Stereochemical Considerations :

- The (E)-configuration in the target compound and CAS 24393-66-6 ensures a trans arrangement of substituents, which could optimize intermolecular interactions (e.g., hydrogen bonding or π-π stacking) in crystal lattices or biological targets. This contrasts with unspecified configurations in CAS 4687-41-6, where stereochemical ambiguity might complicate property predictions .

Crystallography and Validation :

- Tools like SHELX and ORTEP () are critical for determining the stereochemistry and crystal packing of such compounds. For example, hydrogen-bonding patterns () in the target compound’s crystal structure could differ significantly from analogs due to variations in substituent bulk and polarity .

The diethyl ester (CAS 4687-41-6) may align closer to lipophilic toxins, warranting further toxicological evaluation .

Biological Activity

Butanedioic acid, specifically the compound known as (1,3-benzodioxol-5-ylmethyl)(1,3-benzodioxol-5-ylmethylene)-dimethyl ester (E), is an intriguing molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes two benzodioxole moieties attached to a butanedioic acid backbone. The presence of dimethyl ester groups enhances its solubility and bioavailability.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, a study indicated that certain benzodioxole compounds exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MGC-803 (gastric cancer). The mechanism involved the induction of apoptosis through caspase activation and mitochondrial pathways .

Table 1: Cytotoxicity Data of Benzodioxole Derivatives

| Compound ID | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| IIc | MCF-7 | 1.59 ± 0.11 | Apoptosis via caspase activation |

| 21 | MDA-MB-231 | 0.8 | G0/G1 phase arrest |

| 11 | MGC-803 | 0.81 ± 0.08 | Mitochondria-dependent apoptosis |

2. Antidiabetic Activity

Benzodioxole derivatives have also been investigated for their antidiabetic properties. One study demonstrated that these compounds could significantly reduce blood glucose levels in diabetic mice models. The mechanism was attributed to the inhibition of α-amylase activity, an enzyme crucial for carbohydrate metabolism .

Table 2: Antidiabetic Activity

| Compound ID | Blood Glucose Reduction (%) | IC50 Value (µM) |

|---|---|---|

| St.2 | 30% | 2.57 |

| St.3 | 25% | 4.28 |

The biological activity of butanedioic acid derivatives is largely attributed to their ability to interact with cellular pathways:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and modulating mitochondrial functions.

- Enzyme Inhibition : It inhibits α-amylase, thereby reducing glucose absorption and aiding in blood sugar control.

Case Study 1: Anticancer Efficacy

A study involving compound IIc showed a marked reduction in cell viability in MCF-7 cells with an IC50 value of 1.59 µM. The study utilized flow cytometry and Hoechst staining to confirm apoptotic cell death, indicating the compound's potential as a therapeutic agent against breast cancer .

Case Study 2: Diabetic Mouse Model

In a controlled experiment with diabetic mice, the administration of benzodioxole derivatives resulted in a significant decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over a period of treatment . This suggests a promising avenue for developing new antidiabetic medications.

Q & A

Q. How can the stereochemistry (E/Z configuration) of this compound be experimentally determined?

The E configuration can be confirmed using nuclear Overhauser effect (NOE) NMR spectroscopy. Cross-peaks between the methyl ester protons and the 1,3-benzodioxol methylene group in 2D NOESY experiments indicate spatial proximity, supporting the trans (E) arrangement. Complementary computational methods (e.g., DFT-based geometry optimization) can validate experimental findings by comparing calculated and observed coupling constants .

Q. What analytical techniques are suitable for characterizing its stability under acidic/basic conditions?

- HPLC-MS : Monitor degradation products by tracking molecular ion peaks ([M+H]⁺ or [M−H]⁻) over time.

- FTIR : Detect shifts in ester carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹) to identify hydrolysis intermediates.

- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss under controlled heating rates .

Q. How can researchers distinguish between the target compound and its structural isomers?

Use a combination of:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₂H₂₀O₈).

- X-ray crystallography : Resolve spatial arrangement of substituents definitively.

- Retention time comparison : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What synthetic strategies optimize yield for introducing the 1,3-benzodioxol substituents?

A two-step approach is recommended:

- Step 1 : Protect the carboxylic acid groups of butanedioic acid using tert-butyl dimethylsilyl (TBDMS) groups to prevent unwanted side reactions.

- Step 2 : Perform a Horner-Wadsworth-Emmons reaction with 1,3-benzodioxol-5-ylmethylphosphonate to form the α,β-unsaturated ester. Yields >70% are achievable under anhydrous conditions with NaH as a base .

| Reagent | Role | Optimal Conditions |

|---|---|---|

| TBDMS-Cl | Protecting group | 0°C, DMF, imidazole catalyst |

| 1,3-Benzodioxol-5-ylmethylphosphonate | Olefination agent | 25°C, THF, inert atmosphere |

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Contradictions often arise from solvent effects or conformational flexibility. Mitigate by:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for NMR to match computational solvent models.

- Dynamic NMR (DNMR) : Identify slow conformational exchanges causing signal broadening.

- MD simulations : Model rotational barriers of the benzodioxol-methyl groups to predict splitting patterns .

Q. What role does the 1,3-benzodioxol moiety play in modulating electronic properties?

The electron-rich benzodioxol groups enhance π-conjugation, shifting the UV-Vis absorption maximum (λmax) to ~320 nm (measured in ethanol). Electrochemical studies (cyclic voltammetry) reveal a reduction peak at −1.2 V vs. Ag/AgCl, indicating stabilization of the LUMO via resonance with the dioxol oxygen lone pairs .

Methodological Considerations for Data Interpretation

- Conflicting reactivity in ester hydrolysis : If unexpected products form (e.g., cis-diols), investigate steric hindrance from the benzodioxol groups using molecular docking simulations .

- Batch-to-batch variability : Characterize impurities via LC-TOF-MS and correlate with synthetic intermediates (e.g., incomplete phosphonate coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.